REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH:11]=O.C([O-])(=O)C.[NH4+].[N+:18]([CH2:21][CH3:22])([O-:20])=[O:19]>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH:11]=[C:21]([N+:18]([O-:20])=[O:19])[CH3:22] |f:1.2|
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Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C2C(=CNC2=CC1)C=O
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Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
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Name
|
nitroethane
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
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[N+](=O)([O-])CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
refluxed for 1 hour
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Duration
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1 h
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Type
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DISSOLUTION
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Details
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After the whole of the reactants have dissolved a mass of orange crystals
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Type
|
CUSTOM
|
Details
|
to form
|
Type
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TEMPERATURE
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Details
|
The reaction mixture is then cooled
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Type
|
FILTRATION
|
Details
|
filtered after dilution with di-isopropyl ether
|
Type
|
CUSTOM
|
Details
|
The product is recrystallised from 96% ethyl alcohol
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C2C(=CNC2=CC1)C=C(C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |